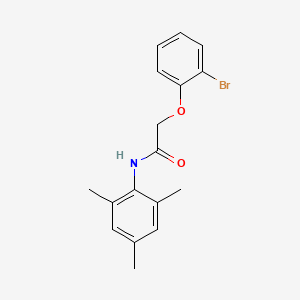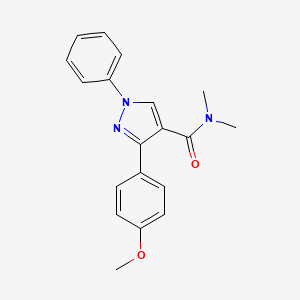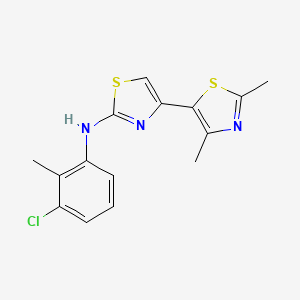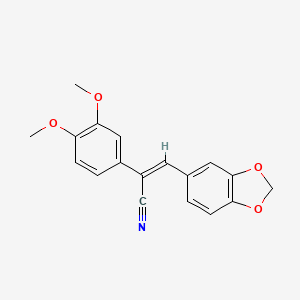![molecular formula C19H25N3O3 B5629725 1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5629725.png)
1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazepine derivatives, including compounds similar to "1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one," involves regiospecific reactions and complex synthetic pathways. A study by Alonso et al. (2020) on the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones highlights regiospecific preparation methods that may be applicable to the synthesis of related compounds. This involves reactions of 2,3-diaminopyridines with ethyl aroylacetates and provides insights into the structural and chemical intricacies involved in synthesizing diazepine derivatives (Alonso, D. N., et al., 2020).
Molecular Structure Analysis
The molecular structure of diazepine derivatives has been extensively studied through techniques like X-ray crystallography, NMR spectroscopy, and computational methods. The study by Alonso et al. (2020) also delves into the X-ray crystal structure of diazepinones, revealing nonplanar molecular configurations and torsions introduced by seven-membered diazepin-2-one moieties. Such structural analyses are crucial for understanding the molecular geometry and electronic properties of these compounds (Alonso, D. N., et al., 2020).
Chemical Reactions and Properties
Diazepine compounds participate in a variety of chemical reactions, demonstrating a wide range of chemical properties, such as reactivity towards different organic and inorganic reagents. The synthesis pathways often involve intramolecular cyclization, nucleophilic substitutions, and condensation reactions. The study by Bouakher et al. (2013) on the synthesis of pyrido[3,2-e][1,4]diazepin-5-ones illustrates the regioselective thionation and nucleophilic substitutions that lead to the formation of bis-functionalized diazepines, showcasing the chemical versatility of these compounds (Bouakher, A. E., et al., 2013).
Physical Properties Analysis
The physical properties of diazepines, including solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compounds' applicability in various fields, including material science and pharmaceuticals. The detailed structural analysis provided by Alonso et al. (2020) allows for predictions regarding the physical properties of these compounds, such as solubility and stability (Alonso, D. N., et al., 2020).
Chemical Properties Analysis
The chemical properties of diazepines, such as acidity/basicity, reactivity, and stability under various conditions, are determined by their molecular structure. The electron distribution within the diazepine ring and its substituents plays a significant role in these properties. The research conducted by Bouakher et al. (2013) on the synthesis and functionalization of diazepin-5-ones provides insight into the reactivity and potential chemical transformations of diazepine derivatives, offering a foundation for understanding their chemical behavior (Bouakher, A. E., et al., 2013).
Propriétés
IUPAC Name |
1-[5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carbonyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)14-3-5-16(6-4-14)22-12-15(11-18(22)24)19(25)21-9-7-17(23)20-8-10-21/h3-6,13,15H,7-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYFMEQDOYXZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(=O)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-Isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629644.png)
![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanone](/img/structure/B5629669.png)



![2-benzyl-5-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5629691.png)
![5-methyl-6-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5629705.png)



![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5629721.png)